Product packaging for SR121566A(Cat. No.:CAS No. 180144-61-0)

SR121566A

Cat. No.: B1662711
CAS No.: 180144-61-0
M. Wt: 431.5 g/mol
InChI Key: LYIQNVKSTSEEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SR121566A is a potent, non-peptide antagonist of the platelet glycoprotein (GP) IIb-IIIa complex (integrin αIIbβ3) . As the final common pathway for platelet aggregation, the GP IIb-IIIa receptor mediates platelet cross-linking by fibrinogen and von Willebrand factor. This compound selectively blocks this receptor, thereby inhibiting platelet aggregation induced by a wide range of agonists, including ADP, collagen, and arachidonic acid, with demonstrated IC50 values in the nanomolar range . This potent antiplatelet activity translates into significant antithrombotic effects, as this compound has been shown to inhibit stasis-induced venous thrombosis in vivo . A key research application of this compound is in the study of Heparin-Induced Thrombocytopenia (HIT). The compound has been shown to effectively block the HIT serum/heparin-induced, platelet-mediated activation of human endothelial cells . This includes the dose-dependent inhibition of the expression of adhesion molecules (E-selectin, VCAM, ICAM-1), tissue factor, and the release of cytokines (IL-1β, IL-6, TNFα) from endothelial cells, with an IC50 of approximately 10-20 nM . Furthermore, this compound reduces platelet-dependent thrombin generation in vitro and in vivo, underscoring the critical role of GP IIb-IIIa in the coagulation cascade beyond platelet aggregation alone . For researchers, this compound serves as a critical tool for investigating thrombotic mechanisms, particularly in HIT pathophysiology, and for exploring antiplatelet strategies with high efficacy. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N5O4S B1662711 SR121566A CAS No. 180144-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-(4-carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c21-19(22)14-3-1-13(2-4-14)16-12-30-20(23-16)25(10-7-17(26)27)15-5-8-24(9-6-15)11-18(28)29/h1-4,12,15H,5-11H2,(H3,21,22)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIQNVKSTSEEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180144-61-0
Record name SR 121566A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180144610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanistic Elucidation of Sr121566a Biological Action

Platelet Glycoprotein (B1211001) IIb-IIIa Complex Antagonism

SR121566A functions as a novel non-peptide Glycoprotein IIb/IIIa (GP IIb-IIIa) antagonist scielo.brnih.gov. This complex is a crucial integrin found on platelets, serving as a transmembrane receptor for fibrinogen and von Willebrand factor, essential for platelet activation and aggregation wikipedia.org.

This compound inhibits the binding of fibrinogen to activated platelets nih.gov. Studies using 3H-SR121566 demonstrated its binding with nanomolar affinity (KD ranging from 45 to 72 nM) exclusively to Gp IIb-IIIa expressing cells nih.gov. On activated human platelets, it allowed the detection of a maximal number of 100,000 to 140,000 binding sites nih.gov. The binding of this compound to platelets was displaced by various agents, including RGD-containing peptides and synthetic RGD mimetics, but not by ReoPro (abciximab), a humanized monoclonal antibody that inhibits fibrinogen binding to the Gp IIb-IIIa complex nih.gov. Notably, neither the fibrinogen dodecapeptide nor fibrinogen itself could compete with this compound, regardless of platelet activation status nih.gov. This indicates that this compound does not directly compete with fibrinogen for its binding site but rather inhibits fibrinogen recognition by preventing and reversing the activated conformation of Gp IIb-IIIa nih.gov.

This compound effectively inhibits human platelet aggregation induced by various agonists, as shown by the following IC50 values:

AgonistIC50 (nM)
ADP46 ± 7.5
Arachidonic Acid56 ± 6
Collagen42 ± 3

Data derived from scielo.brnih.govwikipedia.orgrndsystems.com

Flow cytometry studies have indicated that this compound, which does not activate Gp IIb-IIIa on its own, dose-dependently prevents the detection of activation-induced binding sites on TRAP-stimulated platelets, both in the presence and absence of exogenous fibrinogen nih.gov. This demonstrates a direct effect on the activation state of the Gp IIb-IIIa complex nih.gov. Furthermore, this compound has been shown to reverse the activation of Gp IIb-IIIa and displace fibrinogen binding when added up to 5 minutes after TRAP stimulation of platelets nih.gov. However, when added at later time points (15 to 30 minutes), this compound failed to displace fibrinogen binding, even though its binding sites remained accessible and the Gp IIb-IIIa complex was not activated nih.gov. This suggests a critical time window for its reversal activity on the activated conformation.

This compound exhibits specificity for the Glycoprotein IIb-IIIa complex. Research indicates that 3H-SR121566 binds with nanomolar affinity specifically to Gp IIb-IIIa expressing cells nih.gov. While the literature extensively details its potent and specific antagonism of Gp IIb-IIIa, direct comparative data explicitly outlining its selectivity profile against other integrins, such as αvβ3 (vitronectin receptor), is not prominently documented within the available research. However, its observed binding exclusively to Gp IIb-IIIa expressing cells suggests a high degree of specificity for this particular integrin nih.gov. Integrins like αvβ3 are distinct from αIIbβ3 (Gp IIb-IIIa) and are involved in different cellular processes, including angiogenesis and cell adhesion to vitronectin rndsystems.comnih.govnih.govmdpi.com.

Beta-Adrenergic Receptor Modulatory Activity

Based on the current scientific literature, there is no direct evidence or extensive documentation linking this compound to modulatory activity on beta-adrenergic receptors. The primary mechanism of action for this compound is centered on its antagonism of the platelet Glycoprotein IIb-IIIa complex.

Information regarding this compound's specific role in inhibiting Gs protein activation or its subsequent effects on cyclic AMP (cAMP) production in the context of beta-adrenergic receptor signaling is not available in the examined literature. Beta-adrenergic receptors typically couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP, which mediates various physiological responses scielo.brnih.govwikipedia.orgnih.gov.

Similarly, there is no documented evidence suggesting that this compound directly activates Gi proteins or influences associated intracellular signaling changes such as cyclic AMP hydrolysis or alterations in intracellular calcium levels. Gi protein-coupled receptors generally inhibit adenylyl cyclase activity, leading to decreased cAMP production and can influence intracellular calcium levels scielo.brnih.govwikipedia.org. However, these mechanisms are not attributed to this compound in the available research.

Influence on Coagulation Cascade and Thrombin Generation

Inhibition of Platelet-Mediated Thrombin Generation

This compound has been demonstrated to potently inhibit human platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid, and collagen thieme-connect.comthieme-connect.comnih.gov. In in vitro studies using platelet-rich plasma, this compound exhibited concentration-dependent inhibition of aggregation. The inhibitory concentrations 50% (IC50) values for these agonists illustrate its efficacy:

AgonistIC50 (nM) ± SEM
ADP46 ± 7.5
Arachidonic Acid56 ± 6
Collagen42 ± 3

Data derived from studies on human platelet aggregation thieme-connect.comthieme-connect.com.

This inhibition of platelet aggregation directly translates into reduced platelet-mediated thrombin generation. This compound significantly inhibited thrombin generation triggered by low concentrations of tissue factor in the presence of platelets thieme-connect.comthieme-connect.com. While the compound did not affect the lag phase of thrombin generation (defined as the time until 10 nM thrombin was generated), it dose-dependently reduced both the area under the curve (AUC) and the peak concentration of thrombin thieme-connect.comthieme-connect.comnih.gov. In contrast, aspirin (B1665792) (at 100 µg/ml) did not demonstrate an effect on thrombin generation under the same experimental conditions thieme-connect.comthieme-connect.com. These findings underscore the crucial role of GP IIb-IIIa in facilitating thrombin generation at the platelet surface and the ability of this compound to disrupt this process thieme-connect.comthieme-connect.com.

Effects on Tissue Factor-Induced Thrombin Generation Pathways

The coagulation cascade is initiated by tissue factor (TF) exposure, which triggers the extrinsic pathway leading to thrombin formation ahajournals.orgconicet.gov.armdpi.com. Activated platelets significantly amplify thrombin generation by providing a procoagulant surface through the rearrangement of their membrane phospholipids (B1166683) ahajournals.orgmdpi.com. This compound's potent inhibitory effect on platelet function extends to tissue factor-induced thrombin generation pathways thieme-connect.comthieme-connect.comnih.gov.

In Vitro Methodologies and Foundational Research with Sr121566a

Cellular Activation and Expression Assays

Reduction of Cytokine Release (e.g., IL-1beta, IL-6, TNF-alpha, PAI-1)

Table 1: Effect of SR121566A on Cytokine and Protein Release

Cytokine/ProteinEffect of this compoundIC50 (approx.)Mechanism
IL-1betaReduced release10-20 nMGP IIb-IIIa-dependent platelet activation blockade nih.gov
IL-6Reduced release10-20 nMGP IIb-IIIa-dependent platelet activation blockade nih.gov
TNF-alphaReduced release10-20 nMGP IIb-IIIa-dependent platelet activation blockade nih.gov
PAI-1Reduced release10-20 nMGP IIb-IIIa-dependent platelet activation blockade nih.gov

Receptor Binding and Ligand Studies

This compound is characterized as a novel synthetic agent that effectively inhibits the binding of fibrinogen to activated platelets, thereby preventing platelet aggregation fishersci.cawikipedia.org. Its interaction with the GP IIb-IIIa receptor has been meticulously studied through various binding and ligand-displacement assays.

Studies utilizing 3H-SR121566, a radiolabeled form of the compound, revealed its high affinity for GP IIb-IIIa expressing cells, with dissociation constants (KD) ranging from 45 to 72 nM fishersci.cawikipedia.org. On activated human platelets, this ligand enabled the detection of a substantial number of binding sites, typically ranging from 100,000 to 140,000 per platelet fishersci.cawikipedia.org. This quantitative analysis provides a measure of the density of accessible GP IIb-IIIa receptors that this compound can target on activated platelets.

The binding of this compound to platelets was found to be displaceable by various agents, including peptides containing the Arginylglycylaspartic acid (RGD) sequence and other synthetic RGD mimetics fishersci.cawikipedia.orgnih.gov. This suggests that this compound interacts with a binding site on GP IIb-IIIa that is also recognized by RGD motifs, which are crucial for integrin-ligand interactions. However, notably, the binding of this compound was not displaced by ReoPro (abciximab), a humanized monoclonal antibody known to inhibit fibrinogen binding to the GP IIb-IIIa complex fishersci.cawikipedia.org. Furthermore, neither the fibrinogen dodecapeptide nor fibrinogen itself could compete with this compound binding, irrespective of the platelet's activation state fishersci.cawikipedia.org. These findings indicate that the binding site for this compound on GP IIb-IIIa is distinct from the epitopes recognized by certain antibodies and the fibrinogen dodecapeptide binding site wikipedia.org.

Flow cytometry has been instrumental in assessing the effects of this compound on activation-induced binding sites on platelets. These studies demonstrated that this compound, which does not induce GP IIb-IIIa activation on its own, dose-dependently inhibited the detection of activation-induced binding sites on platelets stimulated with thrombin receptor-activating peptide (TRAP), both in the presence and absence of exogenous fibrinogen fishersci.cawikipedia.org. This suggests a direct influence of this compound on the activation state of the GP IIb-IIIa complex fishersci.cawikipedia.org.

Moreover, this compound proved capable of reversing GP IIb-IIIa activation and displacing bound fibrinogen when added within 5 minutes of TRAP stimulation fishersci.cawikipedia.org. However, this reversibility was time-sensitive; when this compound was added at later time points (15 to 30 minutes post-stimulation), it failed to displace fibrinogen, even though its own binding sites remained accessible and the GP IIb-IIIa complex was not activated fishersci.cawikipedia.org. This indicates a complex interplay in the dynamics of GP IIb-IIIa activation and ligand binding. Additionally, GP IIb-IIIa blockade by this compound was shown to inhibit thrombin-induced platelet phosphatidylserine (B164497) (PS) exposure, a procoagulant surface marker, as monitored by flow cytometry using FITC-annexin V binding nih.gov.

Signal Transduction Pathway Interrogation

The precise mechanisms by which this compound influences intracellular signal transduction pathways, particularly secondary messenger pathways like inositol (B14025) 1,4,5-trisphosphate (IP3) and calcium (Ca2+) mobilization, are not explicitly detailed in the provided research.

While IP3 and Ca2+ mobilization are well-established critical secondary messenger pathways involved in a wide array of cellular processes, including platelet activation, direct investigations specifically linking this compound to the modulation or interrogation of these particular pathways are not extensively documented in the current literature. Platelet activation, which this compound inhibits, is a downstream event resulting from various upstream signaling cascades, including those involving G protein-coupled receptors (GPCRs) that can lead to the generation of IP3 and subsequent intracellular Ca2+ release nih.govwikipedia.orgnih.gov. For instance, Gαq signaling primarily activates phospholipase C (PLC)β, which produces IP3 and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C activation, respectively wikipedia.org. However, the available research on this compound predominantly focuses on its role as a GP IIb-IIIa antagonist and its effects on the activation state of this integrin and downstream events like cytokine release, rather than its direct influence on or investigation of IP3 or Ca2+ signaling itself.

Analysis of Protein Kinase C (PKC) Release Modulation

Foundational in vitro research has explored the impact of this compound on the modulation of Protein Kinase C (PKC) release, primarily within the context of platelet activation. Studies have indicated that this compound, when used in conjunction with C7E3 (Abciximab), a known Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIα) inhibitor, was observed to abolish PKC release. This finding suggests a potential association between the observed effect on PKC release and the processes involved in glycoprotein IIb-mediated platelet activation. wikipedia.org

In Vivo Experimental Models and Preclinical Research with Sr121566a

Antithrombotic Efficacy in Animal Models

In stasis-induced venous thrombosis models in rabbits, SR121566A has demonstrated significant antithrombotic effects. When evaluated under conditions of low thrombogenic challenge, this compound markedly inhibited the formation of thrombi. This effect highlights the critical role of platelets in the development of venous thrombosis. The compound's ability to inhibit thrombus formation in these models suggests that the activation of the GP IIb-IIIa complex is a key process in venous clot development.

The efficacy of this compound in preventing microvascular thrombosis has been investigated using a rabbit ear artery model, where a standardized injury predictably leads to thrombus formation. In a double-blind, controlled study, this compound was compared against saline (control), acetylsalicylic acid, and heparin. nih.gov The results showed that administration of this compound was associated with a statistically significant increase in vessel patency at various time points post-injury compared to the other groups. nih.gov Scanning electron microscopy of the thrombi formed revealed that in control vessels, there was extensive deposition of platelets and fibrin (B1330869). nih.gov In contrast, thrombi from vessels of rabbits treated with this compound were predominantly composed of fibrin with markedly fewer platelets, underscoring the compound's mechanism of inhibiting platelet deposition. nih.gov

Table 1: Vessel Patency in Rabbit Ear Artery Microsurgical Model

Treatment GroupVessel Patency at 5 minVessel Patency at 30 minVessel Patency at 120 min
This compoundSignificantly HigherSignificantly HigherSignificantly Higher
Saline (Control)BaselineBaselineBaseline
Acetylsalicylic AcidNo Significant Difference from ControlNo Significant Difference from ControlNo Significant Difference from Control
HeparinNo Significant Difference from ControlNo Significant Difference from ControlNo Significant Difference from Control

Data derived from findings indicating this compound was significantly superior to control, aspirin (B1665792), and heparin which were not significantly different from each other. nih.gov

Ex Vivo Platelet Function Assessment Post-Administration

Following in vivo administration in rabbits, the effect of this compound on platelet function was assessed ex vivo. One hour after intravenous administration, this compound demonstrated potent, dose-dependent inhibition of platelet aggregation induced by multiple agonists, including adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid, and collagen.

Similarly, after oral administration of the prodrug SR 121787 to rabbits, ex vivo analysis showed a dose-dependent inhibition of platelet aggregation. nih.govnih.gov The median effective doses (ED50) required to inhibit aggregation induced by ADP, arachidonic acid, and collagen were determined, confirming the compound's potent antiplatelet activity when absorbed systemically. nih.govnih.gov

Table 2: Ex Vivo Inhibition of Rabbit Platelet Aggregation

Compound FormAgonistMedian Effective Dose (ED50)
This compound (Intravenous)ADP0.15 mg/kg
SR 121787 (Oral Prodrug)ADP2.3 +/- 0.3 mg/kg
SR 121787 (Oral Prodrug)Arachidonic Acid6.1 +/- 0.9 mg/kg
SR 121787 (Oral Prodrug)Collagen2.5 +/- 0.4 mg/kg

Data compiled from intravenous administration of this compound and oral administration of its prodrug, SR 121787, in rabbits. nih.govnih.govnih.gov

The impact of this compound on systemic coagulation has been evaluated, though detailed data on standard parameters like prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT) are not extensively reported in the available literature. However, in the microsurgical thrombosis model, it was noted that the significant increase in vessel patency associated with this compound administration occurred without deleterious effects on coagulation assays. nih.gov This suggests a targeted antiplatelet effect with minimal disruption of the broader coagulation cascade.

Evaluation in Specific Disease-Relevant Animal Models

Comprehensive searches of the scientific literature did not yield specific in vivo animal model studies for this compound in the contexts of either Heparin-Induced Thrombocytopenia (HIT) or Venous Thromboembolism (VTE). However, in vitro research has provided foundational insights into its mechanism of action, particularly in the pathophysiology of HIT.

Heparin-Induced Thrombocytopenia is a prothrombotic disorder initiated by antibodies against platelet factor 4 (PF4)-heparin complexes. These immune complexes activate platelets, leading to thrombocytopenia and a high risk of thrombosis. The activation of platelets is a critical step in the pathogenesis of HIT. nih.govorpha.net

An in vitro study investigated the effect of this compound on platelet and endothelial cell activation induced by serum from patients with HIT in the presence of heparin. The findings demonstrated that this compound, a potent glycoprotein (B1211001) IIb-IIIa (GP IIb-IIIa) antagonist, effectively blocks platelet aggregation triggered by HIT serum and heparin. nih.gov Furthermore, this compound dose-dependently reduced the HIT serum/heparin-induced activation of human umbilical vein endothelial cells (HUVECs) that is mediated by platelets. This included the expression of adhesion molecules and the release of inflammatory cytokines. nih.gov

The study reported a half-maximal inhibitory concentration (IC50) for this compound in preventing HIT serum/heparin-induced platelet-dependent HUVEC activation of approximately 10-20 nM. nih.gov This indicates high potency in vitro. The research also highlighted that this compound inhibited the increased adherence of platelets to endothelial cells activated by HIT serum and heparin. nih.gov These findings suggest that by blocking the final common pathway of platelet aggregation, this compound can interrupt a key mechanism in the pathophysiology of HIT.

Interactive Data Table: In Vitro Efficacy of this compound in a HIT Model

ParameterObservationFinding
Cell Types Used Human Platelets, Human Umbilical Vein Endothelial Cells (HUVECs)The study utilized relevant human cell types to model the cellular interactions in HIT.
Inducing Agent Serum from HIT patients + HeparinThis combination mimics the in vivo conditions that trigger platelet activation in HIT.
Effect on Platelet Aggregation InhibitionThis compound was shown to block platelet aggregation induced by HIT serum/heparin. nih.gov
Effect on Endothelial Cell Activation ReductionThe compound reduced the expression of adhesion molecules and release of cytokines from HUVECs. nih.gov
IC50 ~10-20 nMThis value indicates the high potency of this compound in inhibiting platelet-mediated endothelial activation in this in vitro model. nih.gov

Although these in vitro results are promising, the lack of in vivo studies in established animal models of HIT, such as transgenic mice expressing human PF4 and FcγRIIA, means that the efficacy and safety of this compound in a complex biological system remain to be determined. duke.edu

There is a notable absence of published preclinical studies that have specifically evaluated this compound in animal models of Venous Thromboembolism (VTE). VTE encompasses deep vein thrombosis (DVT) and pulmonary embolism (PE), conditions in which thrombi form in the venous circulation. nih.gov

Animal models are crucial for understanding the pathophysiology of VTE and for the preclinical assessment of new antithrombotic therapies. unc.edunih.gov Common models include those that induce venous stasis, endothelial damage, or hypercoagulability, reflecting Virchow's triad. researchgate.net These models have been developed in various species, including mice, rats, and pigs, to mimic different aspects of human VTE. nih.gov

Given that this compound is a GP IIb-IIIa antagonist, its mechanism of action is highly relevant to the pathophysiology of VTE. Platelet activation and aggregation are key components in the formation of venous thrombi, although the composition of these thrombi can differ from those in the arterial system, often being richer in red blood cells and fibrin. nih.govnih.gov By inhibiting the cross-linking of platelets via fibrinogen, GP IIb-IIIa antagonists like this compound would be expected to interfere with the growth and stability of a venous thrombus.

The potential role of this compound in VTE can be inferred from the broader class of GP IIb-IIIa antagonists. These agents are potent inhibitors of platelet aggregation, which is a fundamental process in thrombosis. researchgate.netresearchgate.net However, without direct experimental evidence from in vivo VTE models, the specific efficacy of this compound in preventing the formation or promoting the resolution of venous thrombi remains speculative.

Translational Implications of Preclinical Findings

The preclinical data for this compound, although limited to in vitro studies in the context of HIT, carry important translational implications. The potent inhibition of platelet aggregation and platelet-mediated endothelial cell activation observed in the HIT model suggests that this compound could be a valuable therapeutic agent for this severe immune-mediated thrombotic disorder. nih.gov

The high potency of this compound, with an IC50 in the low nanomolar range, is a promising feature for clinical development. nih.gov This suggests that therapeutic concentrations may be achievable in vivo with a favorable safety profile, although this would need to be confirmed in animal studies.

The mechanism of action, targeting the final common pathway of platelet aggregation, is a well-validated strategy for antithrombotic therapy. nih.govnih.gov GP IIb-IIIa antagonists have demonstrated clinical benefit in arterial thrombosis, particularly in the setting of percutaneous coronary interventions. researchgate.net The preclinical findings for this compound in a HIT model suggest that the utility of this class of drugs could extend to other thrombotic conditions where platelet activation is a central feature.

However, the lack of in vivo data is a significant gap in the preclinical profile of this compound. Animal models are essential for evaluating the pharmacokinetics, pharmacodynamics, and safety of a new drug candidate before it can be considered for human trials. For a compound intended to treat thrombotic disorders, in vivo models are critical for assessing the balance between antithrombotic efficacy and the risk of bleeding.

Future preclinical research on this compound should prioritize its evaluation in relevant in vivo animal models of both HIT and VTE. Such studies would provide the necessary evidence to support its potential translation to the clinical setting for the prevention and treatment of these life-threatening conditions.

Research Applications of Sr121566a in Specific Pathophysiological Contexts

Research Contributions to Heparin-Induced Thrombocytopenia (HIT) Pathogenesis

Heparin-induced thrombocytopenia (HIT) is an immune-mediated disorder characterized by the formation of antibodies against complexes of heparin and platelet factor 4 (PF4). These antibodies activate platelets, primarily through the FcγRII receptor (CD32), leading to a prothrombotic state and potential thrombotic events oup.comahajournals.orgnih.gov. SR121566A, as a potent and selective inhibitor of the platelet GPIIb/IIIa receptor, has been instrumental in elucidating the role of platelet activation in HIT pathogenesis oup.comnih.gov.

Inhibition of Platelet-Mediated Endothelial Cell Activation in HIT-Associated Syndromes

Table 1: this compound Inhibition of HIT Serum/Heparin-Induced Platelet-Dependent HUVEC Activation

Target Protein/CytokineEffect of HIT Serum/Heparin + Platelets on HUVECsEffect of this compoundIC50 (nM) for this compound Inhibition
E-selectinIncreased ExpressionReduced Expression10-20
VCAMIncreased ExpressionReduced Expression10-20
ICAM-1Increased ExpressionReduced Expression10-20
Tissue FactorIncreased ExpressionReduced Expression10-20
IL-1βIncreased ReleaseReduced Release10-20
IL-6Increased ReleaseReduced Release10-20
TNF-αIncreased ReleaseReduced Release10-20
PAI-1Increased ReleaseReduced Release10-20

Attenuation of Inflammatory Mediator Release in HIT

Prevention of Platelet Adhesion to Activated Endothelial Cells in HIT

Beyond its effects on cytokine and adhesion molecule expression, this compound also effectively inhibited the increased adherence of platelets to HUVECs that had been activated by HIT serum/heparin nih.gov. This finding is crucial as platelet adhesion to the activated endothelium is an early and critical step in thrombus formation in HIT ahajournals.orgnih.gov. By preventing this adhesion, this compound highlights the importance of GPIIb/IIIa in mediating platelet-endothelial interactions in HIT pathogenesis.

Role in Understanding Platelet-Mediated Thrombin Generation in Thrombotic Disorders

This compound has been pivotal in understanding the intricate relationship between platelet activation and thrombin generation, a central process in thrombotic disorders. Research has investigated its effects both in vitro in platelet-rich plasma (PRP) and in vivo using a rabbit model of stasis-induced venous thrombosis nih.govthieme-connect.com.

In vitro studies demonstrated that this compound potently inhibited human platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid, and collagen nih.govthieme-connect.com. The IC50 values for these inhibitions were consistently in the nanomolar range: 46 ± 7.5 nM for ADP, 56 ± 6 nM for arachidonic acid, and 42 ± 3 nM for collagen nih.govthieme-connect.com. Furthermore, this compound significantly inhibited thrombin generation when triggered by low concentrations of tissue factor nih.govthieme-connect.com. It achieved a dose-dependent reduction in both the area under the curve and the peak concentration of thrombin, without affecting the initial lag phase of thrombin generation nih.govthieme-connect.com. In contrast, aspirin (B1665792) (at 100 µg/ml) did not affect thrombin generation under these conditions nih.govthieme-connect.com.

Table 2: this compound Inhibition of Human Platelet Aggregation

Platelet AgonistIC50 (nM)
ADP46 ± 7.5
Arachidonic Acid56 ± 6
Collagen42 ± 3

In vivo experiments in rabbits showed that intravenous administration of this compound resulted in a potent ex vivo inhibitory effect on ADP-, arachidonic acid-, and collagen-induced platelet aggregation one hour post-administration nih.govthieme-connect.com. Importantly, in a stasis-induced venous thrombosis model, this compound significantly inhibited thrombus formation under low thrombogenic challenge, a condition where aspirin proved ineffective nih.govthieme-connect.com. These findings underscore the critical role of the GPIIb/IIIa complex in platelet activation and its direct contribution to thrombin generation and the development of venous thrombosis nih.govthieme-connect.com. The research with this compound thus confirms a strong link between platelet activation and the coagulation cascade, providing valuable insights into the pathophysiology of thrombotic disorders nih.govthieme-connect.com.

Insights into Platelet–Leukocyte Aggregate Formation in Cardiovascular Research

Platelet-leukocyte aggregates (PLAs) are heterotypic cellular complexes that play a significant role in inflammation and thrombosis, particularly in cardiovascular diseases (CVD) nih.govresearchgate.netnih.gov. This compound has contributed to understanding the dynamics of PLA formation.

Research has shown that GPIIb/IIIa inhibitors, including this compound (referred to as SR121566), can influence collagen-induced PLA formation ahajournals.org. Interestingly, these inhibitors were observed to enhance collagen-induced platelet P-selectin expression and PLA formation ahajournals.org. This effect is hypothesized to occur because the inhibition of platelet-platelet aggregation by GPIIb/IIIa antagonists leads to a greater number of activated platelets remaining as single cells, which are then available for heterotypic conjugation with leukocytes ahajournals.org. Conversely, this compound was found to inhibit collagen-induced leukocyte CD11b expression, a marker of leukocyte activation ahajournals.org. This dual effect suggests a complex interplay where GPIIb/IIIa inhibition might redistribute activated platelets to form more PLAs while simultaneously dampening certain aspects of leukocyte activation ahajournals.org. These insights highlight the intricate mechanisms governing platelet-leukocyte cross-talk and the multifaceted impact of GPIIb/IIIa antagonism on these interactions in cardiovascular research ahajournals.org.

Potential Indirect Role in Non-Alcoholic Fatty Liver Disease (NAFLD) Research through GPIIb/IIIa Inhibition

Non-alcoholic fatty liver disease (NAFLD) is a prevalent liver condition, and growing evidence points to a potential role for activated platelets in its pathogenesis imrpress.com. Platelets contribute to NAFLD progression by secreting biologically active substances that influence liver regeneration, hemostasis, and immune responses imrpress.com. Furthermore, antiplatelet agents have demonstrated efficacy in reducing inflammation and the severity of liver fibrosis in models of non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD imrpress.com.

While direct studies specifically using this compound in NAFLD research are not explicitly detailed in the provided information, its mechanism as a potent GPIIb/IIIa inhibitor suggests a potential indirect role. Since GPIIb/IIIa inhibition is a well-established antiplatelet mechanism, and antiplatelet agents have shown beneficial effects in NAFLD by mitigating inflammation and fibrosis, this compound could theoretically contribute to NAFLD research by providing a tool to investigate the specific impact of GPIIb/IIIa-mediated platelet activation and aggregation in this disease context imrpress.com. It is important to note that some studies suggest that while platelet activation and adhesion are important in NASH, platelet aggregation (which GPIIb/IIIa inhibitors primarily target) might be dispensable imrpress.com. This nuance implies that the precise role of GPIIb/IIIa inhibition in NAFLD would warrant further investigation, potentially using compounds like this compound to dissect these pathways.

Methodological Considerations and Advanced Research Approaches Utilizing Sr121566a

SR121566A as a Research Tool for Investigating Protein Interactions and Receptor Function

This compound serves as a precise molecular probe for dissecting the function of the integrin αIIbβ3, also known as the GP IIb-IIIa receptor, which is crucial for platelet aggregation. Research utilizing a radiolabeled form of the compound, ³H-SR121566, has demonstrated that it binds with high, nanomolar affinity specifically to cells expressing the GP IIb-IIIa complex nih.gov. This specificity allows researchers to isolate and study the receptor's behavior without confounding effects from other cellular components.

Studies have revealed that this compound does not merely block the binding of fibrinogen to already activated platelets; it directly influences the conformational state of the GP IIb-IIIa receptor. Flow cytometry data indicates that this compound dose-dependently prevents the detection of activation-induced binding sites on platelets, pointing to a direct effect on the receptor's activation process nih.gov. Furthermore, this compound can reverse the activated state of GP IIb-IIIa and displace bound fibrinogen when added shortly after platelet stimulation nih.gov. This reversible characteristic makes it a powerful tool for studying the dynamic nature of integrin activation and the subsequent stability of platelet aggregates nih.govnih.gov. By preventing and reversing the receptor's active conformation, this compound helps elucidate the molecular mechanisms that govern the transition between inactive and active receptor states, a fundamental aspect of hemostasis and thrombosis nih.gov.

Application in Studies of Ion Channels and Antibodies

While the literature does not extensively detail the application of this compound in direct studies of ion channels, its use in antibody-mediated pathologies is well-documented, particularly in the context of Heparin-Induced Thrombocytopenia (HIT). HIT is a serious condition mediated by antibodies against the heparin/platelet factor 4 complex, leading to widespread platelet activation and thrombosis nih.gov.

This compound has been instrumental in clarifying the downstream consequences of this antibody-mediated platelet activation. In in-vitro models, sera from patients with HIT, when combined with heparin, induce the expression of adhesion molecules (E-selectin, VCAM, ICAM-1) and procoagulant tissue factor on human umbilical vein endothelial cells (HUVECs) nih.govthieme-connect.com. This entire cascade is dependent on the presence and activation of platelets. Research has shown that this compound can block this process in a dose-dependent manner, with an IC50 of approximately 10-20 nM for inhibiting HIT serum/heparin-induced endothelial cell activation nih.gov. This demonstrates that the pathological activation of endothelial cells in HIT is a direct consequence of GP IIb-IIIa-dependent platelet activation. By selectively blocking this final common pathway, this compound allows researchers to confirm the central role of the GP IIb-IIIa receptor in the prothrombotic events initiated by HIT antibodies nih.govthieme-connect.com.

Comparative Research with Other Glycoprotein (B1211001) IIb-IIIa Antagonists

This compound is a non-peptide antagonist of the GP IIb-IIIa receptor, distinguishing it from earlier antibody-based inhibitors. Its efficacy has been evaluated in comparison to other antiplatelet agents, notably aspirin (B1665792). In models of venous thrombosis, this compound demonstrated a strong antithrombotic effect under conditions where aspirin was ineffective nih.govthieme-connect.comscispace.com. This finding highlights a key mechanistic difference: this compound's ability to inhibit platelet-mediated thrombin generation, a process not significantly affected by aspirin nih.govthieme-connect.com. This suggests that the GP IIb-IIIa complex plays a crucial role in linking platelet activation to the coagulation cascade in venous thrombosis nih.govscispace.com.

When compared to other GP IIb-IIIa antagonists that have progressed to large-scale clinical trials, such as the oral antagonists Lotrafiban and Roxifiban or the intravenous agent Tirofiban, this compound provides a benchmark for potent and selective receptor inhibition. While clinical trials for oral antagonists like Lotrafiban were halted due to safety concerns, the underlying research highlights the challenges in translating potent receptor blockade into chronic therapy ahajournals.orgnih.gov. In contrast, intravenous antagonists like Tirofiban continue to be evaluated for acute settings pcronline.comhtsyndication.comahajournals.org. This compound's characterization in preclinical and in-vitro studies provides valuable comparative data on the potency and mechanism of non-peptide antagonists.

CompoundClassKey Research Findings
This compoundNon-peptide GP IIb-IIIa antagonistPotently inhibits ADP, arachidonic acid, and collagen-induced platelet aggregation with IC50 values of 46, 56, and 42 nM, respectively nih.gov. Inhibits platelet-mediated thrombin generation and is effective in venous thrombosis models where aspirin is not nih.govthieme-connect.com.
LotrafibanOral non-peptide GP IIb-IIIa antagonistDeveloped for chronic use in secondary prevention of thrombosis nih.gov. Large-scale clinical trials (e.g., BRAVO) were prematurely terminated due to an excess of mortality in the treatment group ahajournals.orgnih.gov.
RoxifibanOral non-peptide GP IIb-IIIa antagonistDemonstrated dose-dependent and sustained inhibition of platelet aggregation in patients with stable coronary artery disease nih.gov. Long-term treatment was associated with paradoxical changes in the expression of major platelet receptors nih.gov.
TirofibanNon-peptide, small molecule GP IIb-IIIa antagonist (intravenous)Effective in acute coronary syndromes ahajournals.org. Evaluated for early, pre-hospital initiation in patients with ST-elevation myocardial infarction (STEMI) and in patients with acute ischemic stroke pcronline.comnih.govtctmd.com.
AspirinCOX-1 InhibitorWeak antiplatelet agent that has been shown to reduce the incidence of myocardial infarction and stroke nih.gov. Does not affect platelet-mediated thrombin generation in the same manner as this compound nih.gov.

Integration with Modern Biological Research Platforms (e.g., Omics Approaches)

The advent of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level view of biological processes nih.govnih.gov. These platforms allow for the comprehensive analysis of the entire complement of genes, RNA transcripts, proteins, or metabolites within a biological sample nih.gov. The integration of multiple omics datasets is a powerful approach for understanding complex disease mechanisms and discovering novel biomarkers nih.govdntb.gov.ua.

This compound, as a highly specific molecular tool, is ideally suited for integration into such multi-omics workflows. While specific studies applying omics technologies with this compound are not yet prevalent, its utility can be clearly envisioned. For instance:

Proteomics: Researchers could use mass spectrometry-based proteomics to analyze the global changes in the platelet proteome and secretome following treatment with this compound. This could uncover novel downstream signaling pathways affected by GP IIb-IIIa inhibition or identify potential off-target effects not discernible through conventional assays.

Metabolomics: By analyzing the metabolic profile of platelets or plasma after this compound administration, investigators could gain insights into how blocking platelet aggregation affects cellular energy pathways and the production of signaling metabolites.

Transcriptomics: While mature platelets are anucleated, transcriptomic analysis of megakaryocytes (platelet precursors) treated with this compound could reveal how sustained GP IIb-IIIa blockade might influence gene expression related to platelet development and function.

By using a specific inhibitor like this compound to create a precise perturbation in the system, researchers can generate high-quality, interpretable data from omics platforms colab.wsmdpi.com. This approach allows for the construction of more accurate and comprehensive models of platelet function, thrombosis, and hemostasis, ultimately accelerating the discovery of new therapeutic targets.

Future Directions and Unanswered Questions in Sr121566a Research

Elucidation of Additional Signaling Pathways and Downstream Biological Effects

The primary action of SR121566A involves antagonizing the GPIIb-IIIa integrin, a receptor essential for platelet aggregation researchgate.netmdpi.com. Future research is poised to further dissect the interplay between this compound's antagonism of GPIIb-IIIa and other crucial signaling pathways within platelets. Studies on integrin αIIbβ3 activation indicate that ADP P2Y1 and P2Y12 receptor signaling, mediated via phosphoinositide 3-kinases (PI3K) and Akt, are principal pathways linked to reversible integrin activation researchgate.netmdpi.com. Conversely, downstream signaling events involving protein kinase C (PKC), CalDAG-GEFI, and Rap1b have not been directly linked to transient integrin activation researchgate.netmdpi.com.

A significant area for future investigation is to understand how this compound's inhibitory action on GPIIb-IIIa influences or is influenced by these ADP-mediated signaling cascades, as well as pathways activated by other potent platelet agonists like thrombin (via PAR1 and PAR4 receptors) and collagen (via GPVI) researchgate.netmdpi.comnih.gov. Elucidating the precise points of cross-talk and feedback loops between this compound's effects and these upstream and downstream signaling components could reveal more nuanced aspects of its mechanism of action and potential for modulation. Understanding the functional reversibility of integrin activation pathways is crucial for optimizing antiplatelet strategies researchgate.netmdpi.com.

Exploration of this compound in Novel Preclinical Disease Models

This compound has been studied as an antithrombotic agent, demonstrating efficacy in models of thrombosis acs.org. For instance, it has been observed to reduce platelet-leukocyte aggregate (PLA) formation in a porcine model of damaged vessels nih.gov. PLA are recognized as important biomarkers in cardiovascular diseases and other pathologies where platelet-leukocyte interactions play a role nih.gov.

Beyond its established role in thrombosis, future research could explore this compound's therapeutic potential in novel preclinical disease models where integrin αIIbβ3 or platelet aggregation contributes to pathology, even if not the primary driver. This could include conditions characterized by significant inflammatory components where platelet-leukocyte interactions are implicated, or microvascular thrombotic events in various organ systems. Such explorations would broaden the understanding of this compound's pharmacological scope and identify new indications for its application in research settings.

Advanced Structural and Computational Studies of this compound Receptor Interactions

This compound functions by antagonizing the binding of fibrinogen to the GPIIb-IIIa (αIIbβ3 integrin) receptor acs.org. The activation of integrin αIIbβ3 involves complex conformational changes, transitioning from bent-closed to extended-open states researchgate.netmdpi.com. Advanced structural and computational studies are critical to gain a high-resolution understanding of how this compound interacts with its target.

Future studies should leverage cutting-edge computational methods, such as molecular dynamics (MD) simulations, and potentially quantum mechanics/molecular mechanics (QM/MM) approaches. These techniques can precisely map the binding site of this compound on the αIIbβ3 integrin, characterize the specific residues involved in the interaction, and elucidate the conformational changes induced upon this compound binding researchgate.net. Furthermore, these studies could investigate the kinetics of this compound's interaction, including its residence time on the receptor, which has been shown to correlate with in vivo efficacy for other drug candidates researchgate.net. Such detailed structural insights are vital for rational design of future compounds with improved potency and selectivity.

Research into Synergistic and Antagonistic Interactions with Other Pharmacological Agents

The concept of drug-drug interactions, encompassing synergistic and antagonistic effects, is a cornerstone of modern pharmacology, particularly in the development of combination therapies aimed at enhancing efficacy and mitigating adverse effects nih.govmdpi.comnih.gov. Prior research has indicated that combining P2Y12 inhibitors with GPIIb-IIIa antagonists can lead to augmented inhibition of platelet activation and aggregation nih.gov. Specifically, the combination of a P2Y12 antagonist (e.g., R-138727) with a GPIIb-IIIa antagonist (e.g., abciximab) demonstrated additive inhibitory effects on platelet aggregation nih.gov.

Future research should systematically investigate this compound in combination with other antiplatelet agents, such as P2Y12 receptor inhibitors or cyclooxygenase-1 (COX-1) inhibitors, to identify potential synergistic or additive effects. This could lead to optimized antithrombotic strategies that allow for lower doses of individual compounds, potentially reducing side effects while maintaining or improving efficacy nih.govnih.govnih.gov. Additionally, exploring interactions with pharmacological agents targeting other pathways involved in thrombosis, inflammation, or other platelet-related pathologies could uncover novel combination research avenues.

Investigation of Previously Unidentified Off-Target Engagements and Their Biological Relevance in Research Settings

While this compound is primarily characterized as a GPIIb-IIIa antagonist, a comprehensive understanding of any potential off-target engagements is crucial for its thorough pharmacological characterization in research settings. The investigation of off-target interactions is a standard and evolving area within drug discovery and development researchgate.net.

Future research should employ advanced high-throughput screening assays and computational prediction tools to systematically identify any previously unidentified off-target interactions of this compound across a broad spectrum of biological targets. Once potential off-targets are identified, their biological relevance must be rigorously investigated in controlled research settings. This includes determining if these off-target engagements contribute to the observed pharmacological effects of this compound, whether they represent potential avenues for new therapeutic applications, or if they impose limitations on its use in specific research contexts due to unintended effects. This meticulous investigation ensures a complete understanding of this compound's pharmacological profile.

Q & A

Q. What experimental protocols are recommended to assess SR121566A’s antiplatelet activity in vitro?

this compound’s inhibition of platelet aggregation is typically evaluated using platelet-rich plasma (PRP) from human donors or animal models. Agonists such as ADP, collagen, and arachidonic acid are used to induce aggregation, with IC50 values calculated for each agonist. For example, this compound inhibits ADP-induced aggregation with an IC50 of 46±7.5 nM . Standard protocols include pre-incubating PRP with varying concentrations of this compound before agonist addition, measuring aggregation via turbidimetric methods. Controls (e.g., vehicle-treated samples) and normalization to maximal agonist response are critical for reproducibility .

Q. What in vivo models are suitable for studying this compound’s antithrombotic efficacy?

Common models include arterial thrombosis induction in rodents (e.g., FeCl3-induced carotid artery injury) and ex vivo thrombus formation assays. Dosages are optimized based on pharmacokinetic profiles, with bleeding time assays (e.g., tail transection) used to evaluate safety margins. Studies by Herault et al. (1998) demonstrated this compound’s dose-dependent reduction in thrombus weight in a rat model, highlighting the need for species-specific dose calibration .

Q. How should researchers validate the specificity of this compound for GP IIb/IIIa receptors?

Competitive binding assays using radiolabeled ligands (e.g., ³H-SR121566A) or flow cytometry with fluorescently tagged antibodies (e.g., PAC-1 for active GP IIb/IIIa) can confirm target engagement. Cross-reactivity with integrins (e.g., αvβ3) should be ruled out via parallel assays. Evidence from Klinkhardt et al. (2000) supports this compound’s selectivity for GP IIb/IIIa over other platelet activation pathways .

Advanced Research Questions

Q. How can discrepancies in reported IC50 values for this compound across studies be reconciled?

Variability in IC50 values may arise from differences in agonist concentrations, platelet donors (e.g., health status, medication history), or assay conditions (e.g., stirring speed, temperature). To address this, researchers should standardize protocols using calibrated agonists and include internal controls. For example, collagen batch variability can significantly alter aggregation thresholds, necessitating pre-screening of agonists . Meta-analyses of published data with subgroup stratification (e.g., by agonist type) are recommended to identify systematic biases .

Q. What methodological considerations are critical when studying this compound in combination therapies (e.g., with aspirin or clopidogrel)?

Ex vivo-in vitro interaction studies, as conducted by Klinkhardt et al. (2000), are essential. Blood samples from subjects pretreated with aspirin/clopidogrel are incubated with this compound to assess additive or synergistic effects. Platelet function tests (e.g., light transmission aggregometry) and thrombin generation assays should be paired to evaluate both aggregation inhibition and downstream coagulation impacts. Dose-response matrices are advised to identify optimal therapeutic windows without excessive bleeding risk .

Q. How can interspecies differences in this compound’s pharmacokinetics and efficacy be addressed in translational research?

Pharmacodynamic studies should compare receptor affinity (e.g., GP IIb/IIIa density/sensitivity) across species. For instance, rodent platelets may exhibit differential sensitivity to this compound compared to human platelets. Allometric scaling of doses based on plasma protein binding and clearance rates, combined with physiologically based pharmacokinetic (PBPK) modeling, improves translational accuracy. In vivo efficacy studies must include bleeding time assessments to calibrate therapeutic indices .

Q. What statistical approaches are recommended for analyzing this compound’s dual role in platelet inhibition and thrombin generation modulation?

Multivariate regression models can disentangle this compound’s direct GP IIb/IIIa effects from secondary impacts on thrombin generation (via platelet procoagulant activity). Time-series analyses of thrombin-antithrombin (TAT) complexes or prothrombin fragment F1+2 levels, paired with platelet activation markers (e.g., P-selectin), are critical. Herault et al. (1998) used chromogenic assays to quantify thrombin generation, demonstrating this compound’s dose-dependent suppression independent of aggregation .

Data Contradiction and Synthesis

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Systematic reviews should stratify data by experimental conditions (e.g., agonist type, plasma composition) and model systems (e.g., static vs. flow-based assays). For instance, this compound’s efficacy under shear stress (simulating arterial flow) may differ from static assays due to altered platelet activation pathways. Computational modeling of receptor-ligand kinetics under dynamic conditions can bridge this gap .

Q. What strategies mitigate bias in long-term studies of this compound’s safety profile?

Prospective cohort designs with predefined endpoints (e.g., bleeding events, thrombocytopenia) and blinded adjudication of adverse events reduce observer bias. Pharmacovigilance databases should be mined for off-target effects (e.g., immune-mediated thrombocytopenia), with mechanistic studies using flow cytometry to detect anti-SR121566A antibodies .

Methodological Best Practices

Q. What guidelines ensure reproducibility in this compound research?

Adhere to the ARRIVE 2.0 guidelines for in vivo studies, detailing animal husbandry, randomization, and blinding. For in vitro work, report agonist sources, platelet preparation methods (e.g., centrifugation speed), and instrument calibration. Raw data (e.g., aggregation curves) should be archived in repositories like Figshare, with protocols uploaded to platforms such as Protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.